N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloro-substituted aromatic rings could be synthesized using electrophilic aromatic substitution reactions. The sulfonyl group could be introduced using a sulfonylation reaction, and the amide group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds, affecting the compound’s shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing chloro groups on the aromatic rings, which could make these rings more susceptible to electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other physical properties .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could explore its utility in different types of chemical reactions .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-15-4-8-19(9-5-15)32(29,30)27(21-10-6-17(24)12-16(21)2)14-23(28)26-20-13-18(25)7-11-22(20)31-3/h4-13H,14H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAWEWYULOYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=C(C=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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